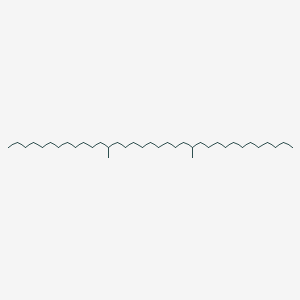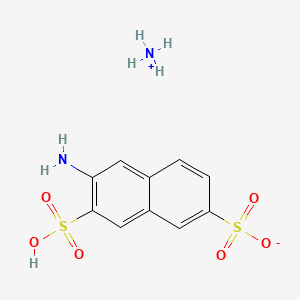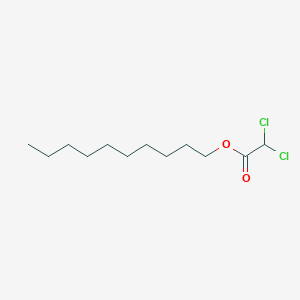![molecular formula C12H16O3 B14423747 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one CAS No. 82830-54-4](/img/structure/B14423747.png)
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is a chemical compound known for its unique structure and properties It features a cycloheptadienone core with a dioxolane ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one typically involves the reaction of cycloheptadienone with a dioxolane derivative. One common method is the acid-catalyzed condensation of cycloheptadienone with 2-(2-hydroxyethyl)-1,3-dioxolane. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavors and fragrances.
1,3-Dioxolan-2-one: Used as a solvent and in the production of polymers.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Utilized in organic synthesis and as a chiral building block.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is unique due to its cycloheptadienone core, which imparts distinct reactivity and properties compared to other dioxolane derivatives. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Properties
CAS No. |
82830-54-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-4,10,12H,5-9H2 |
InChI Key |
DOLZIPGJNUXUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2C=CC=CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


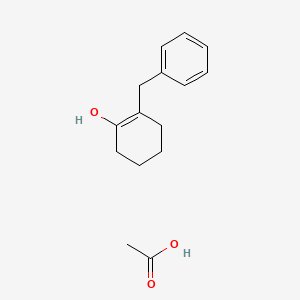
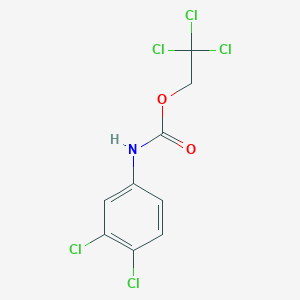
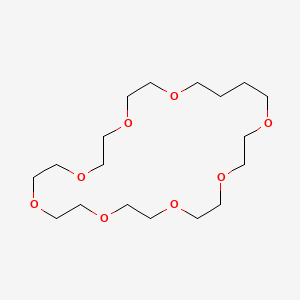
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
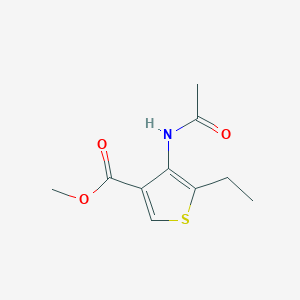
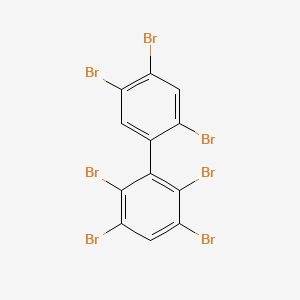
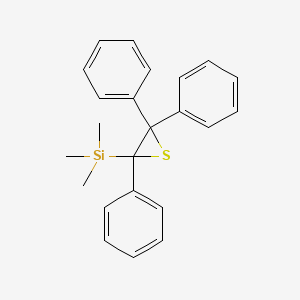
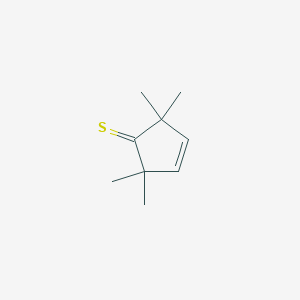
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
